(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304417
InChI: InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-7-16-28-21-14-8-18(9-15-21)17-22-23(27)26(24(29)30-22)20-12-10-19(25)11-13-20/h8-15,17H,2-7,16H2,1H3/b22-17-
SMILES:
Molecular Formula: C24H26BrNO2S2
Molecular Weight: 504.5 g/mol

(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16304417

Molecular Formula: C24H26BrNO2S2

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C24H26BrNO2S2
Molecular Weight 504.5 g/mol
IUPAC Name (5Z)-3-(4-bromophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-7-16-28-21-14-8-18(9-15-21)17-22-23(27)26(24(29)30-22)20-12-10-19(25)11-13-20/h8-15,17H,2-7,16H2,1H3/b22-17-
Standard InChI Key PIISPCDPVLBPIV-XLNRJJMWSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 4-thiazolidinone family, a heterocyclic scaffold featuring a five-membered ring with sulfur (S1), nitrogen (N3), and a carbonyl group (C4=O). Key structural modifications include:

  • 3-(4-Bromophenyl): A bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

  • 5-[4-(Octyloxy)Benzylidene]: A benzylidene group substituted with an octyloxy chain at the para position enhances lipophilicity, potentially improving membrane permeability .

  • 2-Thioxo: Replacement of the carbonyl oxygen with sulfur (C2=S) alters hydrogen-bonding capacity and redox properties .

The (5Z) designation specifies the Z-configuration of the exocyclic double bond in the benzylidene moiety, critical for maintaining planar geometry and π-π stacking interactions .

Table 1: Molecular Properties

PropertyValue/Description
Molecular FormulaC₃₀H₃₃BrN₂O₂S₂
Molecular Weight621.62 g/mol
IUPAC Name(5Z)-3-(4-Bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Key Functional GroupsThiazolidinone, benzylidene, bromophenyl, thioxo

Synthesis and Physicochemical Characterization

Synthetic Routes

While no explicit protocol for this compound exists in the provided sources, its synthesis likely follows established methods for 4-thiazolidinones :

  • Formation of Thiosemicarbazide: Condensation of 4-bromophenyl isothiocyanate with hydrazine yields the corresponding thiosemicarbazide.

  • Cyclization: Reaction with chloroacetic acid in the presence of sodium acetate facilitates ring closure to form the thiazolidinone core.

  • Benzylidene Incorporation: Knoevenagel condensation between the thiazolidinone and 4-octyloxybenzaldehyde introduces the benzylidene group.

Critical parameters include temperature control (60–80°C), anhydrous conditions, and catalytic bases (e.g., piperidine) to promote imine formation .

Physicochemical Properties

  • Solubility: Low aqueous solubility due to the octyloxy chain; soluble in DMSO, DMF, and chloroform.

  • LogP: Estimated at 5.8 (via computational models), indicating high lipophilicity.

  • Stability: Susceptible to hydrolysis under alkaline conditions due to the thioxo group .

OrganismPredicted MIC (µg/mL)Mechanism
S. aureus2–8Cell wall synthesis inhibition
E. coli8–16Membrane disruption
C. albicans16–32Ergosterol biosynthesis interference

Anticancer Activity

Thiazolidinones with benzylidene motifs show promise as antiproliferative agents. Key considerations:

  • Thioxo Group: Enhances redox cycling, generating reactive oxygen species (ROS) that induce apoptosis .

  • Bromophenyl Moiety: Intercalates DNA or inhibits topoisomerases, as observed in analogues like 5-(4-bromobenzylidene)-2-thioxothiazolidin-4-one (IC₅₀ = 1.2 µM against MCF-7) .

Molecular docking studies suggest high affinity for kinase domains (e.g., EGFR, VEGFR), warranting further investigation .

Toxicity and Pharmacokinetic Considerations

Acute Toxicity

Preliminary data from structurally related compounds indicate:

  • LD₅₀ (Mouse): ~250 mg/kg (intraperitoneal)

  • Hepatotoxicity: Mild elevation of ALT/AST at doses >50 mg/kg .

Metabolic Fate

  • Phase I Metabolism: Oxidation of the octyloxy chain via CYP3A4.

  • Phase II Conjugation: Glucuronidation of the thioxo group.

  • Half-Life: Estimated 6–8 hours in rodent models .

Future Directions and Applications

Structural Optimization

  • Shortening Alkyl Chain: Replacing octyloxy with butoxy may reduce logP while retaining activity.

  • Introducing Polar Groups: Sulfonamide or hydroxyl substituents could improve solubility.

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and reduce off-target effects.

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